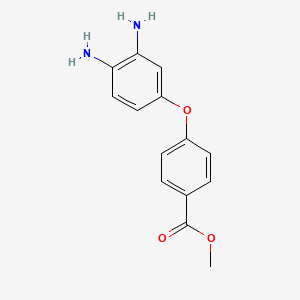

Methyl 4-(3,4-diaminophenoxy)benzoate

Description

Contextualization of Aromatic Diamine Esters in Organic Synthesis

Aromatic diamine esters are a significant subclass of aromatic amines that serve as versatile intermediates in organic synthesis. beilstein-journals.org Their bifunctional nature, possessing both nucleophilic amine groups and an ester group, allows for a wide range of chemical transformations. In the broader context of organic chemistry, aromatic diamines are crucial building blocks, or monomers, for the synthesis of high-performance polymers, most notably polyimides. koreascience.krresearchgate.net

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in the aerospace and electronics industries. koreascience.kr The synthesis of polyimides typically involves a two-stage process starting with the reaction of an aromatic diamine with an aromatic dianhydride to form a poly(amic acid), which is then chemically or thermally converted to the final polyimide. researchgate.net

The incorporation of an ester group into the diamine monomer, as seen in aromatic diamine esters, can modify the properties of the resulting polymers. For instance, the ester group can influence solubility, processability, and the final thermal characteristics of the polyimide. researchgate.net The synthesis of α,β-diamino esters through methods like Mannich-type additions or catalytic oxidative diaminations highlights the efforts to create these valuable synthetic intermediates. beilstein-journals.org

Significance of Phenoxy-Substituted Benzoates in Chemical Research

The phenoxy-substituted benzoate (B1203000) motif, a key structural feature of Methyl 4-(3,4-diaminophenoxy)benzoate, is of considerable interest in materials science and medicinal chemistry. The ether linkage (phenoxy group) imparts a degree of flexibility to the molecular structure compared to more rigid aromatic systems. This flexibility can improve the processability of polymers by enhancing their solubility in organic solvents and lowering their melting points or glass transition temperatures. mdpi.com

In polymer chemistry, phenoxy groups are intentionally incorporated into monomer backbones to create more tractable high-performance materials. For example, polyimides derived from diamines containing flexible ether linkages often exhibit improved melt-processing characteristics without significantly compromising their thermal stability. mdpi.com

The benzoate portion of the molecule also plays a critical role. Benzoate esters are widely used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. numberanalytics.comgoogle.com The ester group itself can be hydrolyzed to a carboxylic acid, providing another reactive site for further functionalization or for tuning the properties of a material, such as its acidity or ability to engage in hydrogen bonding. numberanalytics.com Research into phenoxy-substituted benzoic acids, for example, has been driven by their utility as monomers for specialty polymers like polyether ether ketone (PEEK). google.com Furthermore, the specific arrangement of substituents on the benzoate ring can influence the material's final properties, including its liquid crystalline behavior and optical characteristics. researchgate.net

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues primarily focuses on their application as monomers in the synthesis of advanced polymers. The unique structure of this diamine, which combines an ether linkage for flexibility and ortho-disposed amine groups, makes it a candidate for creating polyimides and other polymers with tailored properties.

The primary research trajectory for aromatic diamines like this compound is their polymerization with various dianhydrides to produce polyimides. koreascience.krresearchgate.net Scientists investigate how the specific structure of the diamine monomer influences the characteristics of the resulting polymer. For example, the presence of the methyl ester group might enhance solubility, a desirable trait for processing. The ortho-diamine configuration is crucial for forming the five-membered imide ring during polymerization.

Analogous research explores how modifying the diamine structure affects polymer properties. For instance, introducing bulky side groups, such as a tert-butyl group, into the diamine monomer can increase the distance between polymer chains, leading to colorless polyimide films with high optical transparency. koreascience.kr Similarly, the synthesis of polyimides from other ether-linked diamines, such as 3,6-bis(4-aminophenoxy)benzonorbornane, has been explored to create materials with low dielectric constants and good tensile properties. researchgate.net

Beyond polyimides, research on analogues of phenoxy-substituted benzoates has delved into other areas. For example, methyl benzoate and cinnamate (B1238496) analogues have been synthesized and studied for their potential as modulators of DNA methylation, indicating applications in epigenetics and cancer research. nih.gov The synthesis of various methyl benzoate derivatives continues to be an active area of research, with studies focusing on developing efficient catalytic methods for esterification using solid acid catalysts to create these important chemical intermediates. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3,4-diaminophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-14(17)9-2-4-10(5-3-9)19-11-6-7-12(15)13(16)8-11/h2-8H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUMYACJZGHRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377223 | |

| Record name | Methyl 4-(3,4-diaminophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24002-80-0 | |

| Record name | Methyl 4-(3,4-diaminophenoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of Methyl 4 3,4 Diaminophenoxy Benzoate Derivatives

Reactivity of the Aromatic Amino Groups

The presence of two amino groups on the aromatic ring, positioned ortho to one another, is a defining feature of the Methyl 4-(3,4-diaminophenoxy)benzoate structure. This o-phenylenediamine-like arrangement confers specific reactivity, particularly in nucleophilic attacks and cyclization reactions. The lone pair of electrons on the nitrogen atoms makes them nucleophilic, and their proximity allows for the formation of stable five- or six-membered heterocyclic rings.

Nucleophilic Reactions with Electrophiles and Derivatization

The amino groups of this compound are potent nucleophiles, readily reacting with a variety of electrophilic reagents. A significant application of aromatic diamines is in polymerization reactions. researchgate.netresearchgate.net They serve as monomers in polycondensation reactions with electrophilic co-monomers like aromatic dianhydrides to synthesize high-performance aromatic polyimides. rsc.orgkoreascience.krrsc.org In this process, the nucleophilic amino group attacks the electrophilic carbonyl carbon of the anhydride (B1165640) group. rsc.org This reaction typically proceeds via a two-step method, starting with the formation of a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final, often insoluble, polyimide. koreascience.kr

The general scheme for this nucleophilic reaction is the formation of an amide linkage, followed by cyclodehydration to create the imide ring. The reactivity and the properties of the resulting polymer can be tuned by modifying the structure of the diamine and dianhydride monomers. rsc.orgrsc.org

Derivatization of the amino groups can also be achieved for analytical purposes. Reagents such as 4-nitro-o-phenylenediamine (B140028) (NPDA) are used to derivatize compounds for analysis via high-performance liquid chromatography (HPLC). nih.gov Similarly, o-phenylenediamine (B120857) can be used to derivatize α-ketoacids, converting them into hydroxyquinoxalines for polarographic determination. up.pt

Table 1: Examples of Nucleophilic Reactions with Electrophiles

| Electrophile | Reaction Type | Expected Product with this compound | Significance |

|---|---|---|---|

| Pyromellitic Dianhydride (PMDA) | Polycondensation | Poly(amic acid) precursor, leading to a Poly(ether-imide) | Formation of thermally stable, high-performance polymers. rsc.orgkoreascience.kr |

| Heptafluorobutyric acid anhydride | Derivatization | N,N'-bis(heptafluorobutyryl) derivative | Enhances volatility for gas chromatography analysis. osha.gov |

| 1-Fluoro-2,4-dinitrobenzene (B121222) (FDNB) | Nucleophilic Aromatic Substitution (SNAr) | Mono- or di-substituted dinitrophenyl derivative | Classic reaction for identifying and quantifying amino groups. rsc.orgresearchgate.net |

Condensation Reactions, including Schiff Base Formation

The primary amino groups of this compound readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. jocpr.comwikipedia.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable C=N double bond of the Schiff base. researchgate.net

Given the two adjacent amino groups, this compound can react with two equivalents of a simple aldehyde (e.g., salicylaldehyde) to form a symmetrical tetradentate (N2O2) Schiff base ligand. jocpr.comresearchpublish.com These ligands are of significant interest in coordination chemistry for their ability to form stable complexes with various metal ions. researchpublish.comresearchgate.net The reaction can also be performed with dicarbonyl compounds to create larger macrocyclic structures. The synthesis is often carried out by refluxing the reactants in an alcohol solvent like ethanol (B145695). researchpublish.com

Table 2: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Molar Ratio (Diamine:Carbonyl) | Expected Product Structure | Product Class |

|---|---|---|---|

| Benzaldehyde | 1:2 | Bis-imine from both amino groups reacting with benzaldehyde | Symmetrical Schiff Base researchgate.netgoogle.com |

| Salicylaldehyde | 1:2 | Bis-imine with ortho-hydroxyl groups | Tetradentate N2O2 Ligand jocpr.com |

| 2-Hydroxy-1-naphthaldehyde | 1:2 | N,N'-bis(2-hydroxy-1-naphthylidene) derivative | Tetradentate Schiff Base Ligand researchpublish.com |

| Glyoxal (a diketone) | 1:1 | Aromatic heterocyclic ring (quinoxaline derivative) | Heterocyclic Compound wikipedia.org |

Diazotization and Azo Compound Formation

Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form diazonium salts. vurup.sknumberanalytics.com This process is known as diazotization. For o-phenylenediamines, the reaction proceeds uniquely. The diazotization of one amino group occurs first to form an ortho-amino diazonium ion. stackexchange.comechemi.com This intermediate is often unstable and, rather than coupling with another molecule, undergoes a rapid intramolecular cyclization by capturing the adjacent amino group to form a very stable benzotriazole (B28993) ring structure. stackexchange.comechemi.compharmacyinfoline.com This reaction is generally irreversible due to the high stability of the resulting triazole. stackexchange.comechemi.com

While intramolecular cyclization is the predominant pathway for o-diamines, intermolecular reactions can also occur. stackexchange.comechemi.com If the newly formed diazonium salt is sufficiently stable and a suitable coupling partner (an activated aromatic compound like a phenol (B47542) or another amine) is present, it can undergo an electrophilic aromatic substitution known as azo coupling to form a highly colored azo compound (R-N=N-R'). wikipedia.orgquora.com For the reaction to favor intermolecular coupling, conditions would need to be adjusted to stabilize the diazonium intermediate and prevent intramolecular cyclization.

Reactivity of the Ester Moiety

The methyl 4-phenoxybenzoate portion of the molecule contains a classic ester functional group, which is susceptible to nucleophilic acyl substitution reactions. The most common of these are hydrolysis and transesterification.

Hydrolysis Pathways (Acidic and Basic)

Ester hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (like H₂SO₄) and excess water, the ester is heated to produce the corresponding carboxylic acid (4-(3,4-diaminophenoxy)benzoic acid) and methanol (B129727). libretexts.orgquora.com The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. libretexts.orgcdnsciencepub.com This reaction is reversible and typically does not proceed to completion, existing in an equilibrium with the starting materials. cdnsciencepub.com

Base-Promoted Hydrolysis (Saponification): When heated with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the ester undergoes saponification. libretexts.orgpsu.edu The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. libretexts.org This reaction is effectively irreversible because the carboxylic acid produced is immediately deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol by-product. libretexts.org The reaction goes to completion, yielding the sodium or potassium salt of 4-(3,4-diaminophenoxy)benzoic acid and methanol. researchgate.netoieau.fr Studies on various methyl benzoates show that the rate of base-catalyzed hydrolysis is significantly influenced by substituents on the benzene (B151609) ring. oieau.frzenodo.org

Table 3: Comparison of Hydrolysis Pathways

| Condition | Reagents | Products | Key Features |

|---|---|---|---|

| Acidic | H₂O, H⁺ (catalyst), heat | 4-(3,4-Diaminophenoxy)benzoic acid + Methanol | Reversible, equilibrium reaction. libretexts.orgcdnsciencepub.com |

| Basic (Saponification) | H₂O, NaOH or KOH, heat | Sodium/Potassium 4-(3,4-diaminophenoxy)benzoate + Methanol | Irreversible, goes to completion. libretexts.orgpsu.eduoieau.fr |

Transesterification Reactions with Various Alcohols

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. ucla.edu this compound can be converted into other esters by reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst. libretexts.orgtandfonline.com To drive the reaction forward, the alcohol is typically used in large excess as the solvent. ucla.edu

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. libretexts.org Base-catalyzed transesterification involves the attack of an alkoxide ion (R'O⁻) on the ester's carbonyl carbon. ucla.edu Modern methods have introduced highly efficient, metal-free catalysts like Lithium bis(trimethylsilyl)amide (LiHMDS) that can facilitate transesterification under mild, solvent-free conditions with a wide range of primary and secondary alcohols. researchgate.netmdpi.comnih.gov Studies on methyl benzoate (B1203000) show that reaction yields are generally excellent with primary alcohols like ethanol and butanol, but decrease with more sterically hindered alcohols like isopropanol (B130326) or tert-butanol. rsc.org

Table 4: Transesterification of this compound

| Alcohol (R'-OH) | Catalyst Type | Expected Product Ester | By-product |

|---|---|---|---|

| Ethanol | Acid (H₂SO₄) or Base (NaOEt) | Ethyl 4-(3,4-diaminophenoxy)benzoate | Methanol |

| 1-Butanol | Natural Phosphate tandfonline.com | Butyl 4-(3,4-diaminophenoxy)benzoate | Methanol |

| Benzyl Alcohol | LiHMDS researchgate.net | Benzyl 4-(3,4-diaminophenoxy)benzoate | Methanol |

| Isopropanol | PtO₂ rsc.org | Isopropyl 4-(3,4-diaminophenoxy)benzoate (lower yield expected) | Methanol |

Amidation Reactions of Aromatic Esters

The methyl ester group in this compound is susceptible to nucleophilic attack, particularly by amines, leading to the formation of amides. This transformation, known as amidation, is a fundamental reaction in organic synthesis. While direct studies on the amidation of this compound are not prevalent in the literature, the reaction is expected to proceed under conditions typically used for the amidation of other aromatic esters like methyl benzoate. researchgate.net

The reaction involves the nucleophilic addition of an amine to the ester's carbonyl carbon, followed by the elimination of methanol. This process can be facilitated by heating or through catalysis. Heterogeneous catalysts, such as Niobium(V) oxide (Nb₂O₅), have demonstrated high efficacy in the direct amidation of various esters with amines, often under solvent-free conditions, highlighting a green chemistry approach. researchgate.net The reactivity of the amine and the steric hindrance around the ester group are critical factors influencing the reaction rate and yield. Given the presence of two primary amine groups in the molecule itself, intramolecular or intermolecular polymerization reactions could occur under certain conditions, leading to the formation of polyamides.

Table 1: Examples of Catalytic Amidation of Aromatic Esters

| Ester Substrate | Amine Substrate | Catalyst | Product | Yield (%) |

| Methyl benzoate | Aniline | Nb₂O₅ | N-Phenylbenzamide | High |

| Methyl benzoate | Benzylamine | Ni-based catalyst | N-Benzylbenzamide | - |

| n-Dodecanoic acid | Aniline | Nb₂O₅ | N-Phenyldodecanamide | High |

This table presents generalized examples of amidation reactions to illustrate the transformation of esters to amides. Specific yields for this compound would require experimental validation. researchgate.net

Decarbonylative and Deoxygenative Coupling Reactions of Aromatic Esters

Decarbonylative and deoxygenative coupling reactions represent advanced synthetic methods for transforming esters into other functional groups or for forming new carbon-carbon bonds. These reactions typically require transition-metal catalysts (e.g., nickel, palladium, or rhodium) to cleave the strong C-O or C-C bonds of the ester functionality.

Decarbonylative Coupling: This process involves the removal of the carbonyl group (as CO) from the ester. For an aromatic ester, this could lead to the formation of an aryl ether or participate in cross-coupling reactions.

Deoxygenative Coupling: This reaction involves the removal of the oxygen atom from the carbonyl group, which can be part of a reductive coupling process.

Reactivity at the Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards electrophilic substitution and metallation due to the electronic effects of their respective substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. libretexts.org

Ring A (1,2-diamino-4-phenoxy moiety): This ring is highly activated towards EAS. The two amino groups (-NH₂) and the ether oxygen (-O-) are strong activating, ortho-, para-directing groups. The substitution pattern will be complex, with the electrophile likely adding to the positions ortho or para to these activating groups. The most probable sites for substitution are C5 and C6 (ortho to the amino and phenoxy groups). The high reactivity may necessitate mild reaction conditions to avoid polysubstitution or side reactions.

Ring B (Methyl 4-phenoxybenzoate moiety): This ring's reactivity is more nuanced. The methyl carboxylate group (-COOCH₃) is a deactivating, meta-directing group. wikipedia.org Conversely, the phenoxy group is an activating, ortho-, para-directing group. The directing effects are therefore competitive. In reactions like nitration of methyl benzoate, the nitro group is directed to the meta position. youtube.comyoutube.comchegg.com However, the strong activating effect of the phenoxy substituent would likely dominate, directing incoming electrophiles to the positions ortho to the ether linkage (C3' and C5').

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Ring | Substituents | Directing Effect | Predicted Position of Attack |

| A | -NH₂, -OAr | Activating, ortho, para-directing | C5, C6 |

| B | -OAr, -COOCH₃ | Competing: Activating (ortho, para) vs. Deactivating (meta) | C3', C5' (directed by -OAr) |

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. wikipedia.org It involves deprotonation at the position ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. wikipedia.org

For this compound, the benzoate portion of the molecule is a key site for such reactions. While the ester group itself is not a strong DMG, related functional groups like amides, and even the carboxylate formed by in-situ saponification, are excellent DMGs. researchgate.netorganic-chemistry.org The ether oxygen of the phenoxy group can also act as a DMG. unblog.fr

Studies on benzoate and anisole (B1667542) systems show that treatment with a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) can lead to lithiation at the position ortho to the directing group. organic-chemistry.orgsemanticscholar.orgrsc.org In the case of the benzoate ring of the target molecule, lithiation would be expected to occur at the C3' and C5' positions, directed by the phenoxy oxygen. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. researchgate.net

Table 3: Common Directing Groups in Ortho-Lithiation

| Directing Group | Relative Directing Ability | Typical Base/Conditions |

| -CONR₂ (Amide) | Strong | n-BuLi, s-BuLi / THF |

| -OMe (Methoxy) | Moderate | n-BuLi, s-BuLi / TMEDA |

| -CO₂Li (Lithium Carboxylate) | Moderate | s-BuLi / TMEDA, -78°C |

| -F, -Cl | Moderate to Weak | s-BuLi / TMEDA |

This table summarizes the directing ability of functional groups relevant to the target molecule, based on general studies of benzoate and related systems. unblog.frrsc.org

Elucidation of Reaction Mechanisms and Intermediates

The transformations discussed above proceed through well-established reaction mechanisms.

Amidation: The amidation of the ester proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the attack of the amine nucleophile on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) (-OCH₃) as a leaving group. A final proton transfer step yields the amide product and methanol.

Electrophilic Aromatic Substitution: This reaction follows a two-step mechanism involving a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org First, the electrophile attacks the π-system of the aromatic ring to form the arenium ion. In the second step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Directed Ortho-Lithiation: The mechanism is believed to involve the formation of a complex between the organolithium reagent and the heteroatom of the directing group. This coordination brings the basic alkyl group of the lithiating agent into close proximity with the ortho-proton, facilitating its abstraction in a process known as a complex-induced proximity effect (CIPE) . This pre-coordination step is key to the high regioselectivity of the reaction. wikipedia.org

Further experimental and computational studies on this compound and its derivatives would be invaluable for confirming these predicted reactivities and for fully elucidating the specific intermediates and transition states involved in its transformations.

Coordination Chemistry and Metal Complexes Involving Diaminophenoxy Benzoate Ligands

Ligand Design and Coordination Modes of Diaminophenoxy Benzoates

The design of a ligand is critical as it dictates the geometry, stability, and reactivity of the resulting metal complex. Diaminophenoxy benzoates, such as Methyl 4-(3,4-diaminophenoxy)benzoate, are considered multidentate ligands, meaning they can bind to a central metal ion through multiple donor atoms simultaneously. libretexts.org The presence of both hard (oxygen) and soft (nitrogen) donor atoms within its structure allows for versatile coordination behavior with a wide range of metal ions.

The denticity of a ligand refers to the number of donor atoms it uses to bond to the central metal. libretexts.orgvedantu.com this compound possesses several potential donor sites: the two nitrogen atoms of the ortho-phenylenediamine group, the ether oxygen, and the carbonyl oxygen of the methyl ester group. This arrangement allows for various chelation modes.

Bidentate Chelation: The most straightforward coordination would involve the two adjacent nitrogen atoms of the 3,4-diamino moiety binding to a metal center. This forms a stable five-membered ring, a common feature in coordination chemistry. vedantu.com This type of N,N-bidentate coordination is characteristic of o-phenylenediamine-type ligands. rsc.org Alternatively, the ligand could act as an O,O-bidentate donor by coordinating through the ether oxygen and the carbonyl oxygen, though this would form a larger, potentially less stable ring. Ligands that can bind through two donor sites are termed bidentate. libretexts.orgpurdue.edu

Tridentate and Polydentate Chelation: The ligand could potentially exhibit higher denticity. Tridentate coordination could occur if a metal ion binds to both nitrogen atoms and the ether oxygen (N,N,O-coordination). Ligands that bind through three donor sites are known as tridentate ligands. libretexts.orgunacademy.com The simultaneous binding of a ligand to a metal ion at multiple points is known as chelation, which generally imparts greater stability to the complex compared to coordination with monodentate ligands—a phenomenon known as the chelate effect. vedantu.comlibretexts.org Given the flexibility of the phenoxy-benzoate backbone, polydentate (or multidentate) coordination involving more than three donor atoms is also conceivable, potentially leading to the ligand wrapping around the metal center. libretexts.orgchemguide.co.uk

Ligands like o-aminophenols and o-phenylenediamines are known to form bidentate and tridentate scaffolds. rsc.org The flexibility of the ether linkage in this compound is a key feature, allowing the donor atoms to arrange spatially to accommodate the geometric preferences of different metal ions.

The formation and stability of metal complexes are governed by a combination of stereochemical and electronic factors. uni-siegen.de Stereochemistry, the three-dimensional arrangement of atoms, is crucial in determining the properties and reactivity of metal complexes. numberanalytics.comnumberanalytics.com

Stereochemical Factors: The spatial arrangement of the diaminophenoxy benzoate (B1203000) ligand around a metal center is influenced by several factors. The bite angle of the chelating diamine group and the flexibility of the ether linkage will dictate the preferred coordination geometry (e.g., octahedral, square planar, tetrahedral). ntu.edu.sg The steric bulk of the entire ligand can influence the accessibility of the metal center to other molecules, which is particularly important in catalysis. numberanalytics.com Furthermore, for certain metal complexes, stereoisomers (molecules with the same chemical formula but different spatial arrangements) can exist, and their specific configurations can have a dramatic effect on the complex's stability and biological activity. nih.gov The conformational preferences of ether-containing rings can be influenced by stereoelectronic interactions, such as the anomeric effect, which could play a role in the orientation of the ligand upon coordination. nih.gov

Synthesis of Metal Complexes

The synthesis of metal complexes typically involves the reaction of a metal salt with the desired ligand in a suitable solvent. The specific reaction conditions, including temperature, pH, and the ratio of metal to ligand, can be controlled to target the desired product.

Copper(II) is a well-studied transition metal that readily forms complexes with carboxylate-containing ligands like benzoates. The synthesis often involves reacting a copper(II) salt, such as copper(II) chloride or copper(II) acetate, with the sodium salt of the benzoic acid derivative in a solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). rsc.orglibretexts.org

In many cases, copper(II) carboxylates form dimeric "paddle-wheel" structures where two copper atoms are bridged by four carboxylate ligands. rsc.org The coordination sphere of each copper atom is often completed by an axial ligand, which can be a solvent molecule. rsc.org However, the presence of additional coordinating groups on the ligand, as in this compound, can lead to different and more complex structures. For example, studies on copper(II) complexes with ortho-substituted benzoates and diimine ligands have shown the formation of both mononuclear and binuclear cationic complexes, where the benzoate ligands can adopt monodentate or bidentate bridging coordination modes.

Below is a table summarizing crystallographic data for representative copper(II) benzoate complexes, illustrating typical structural features.

Ruthenium(II) polypyridyl complexes, such as [Ru(bpy)₃]²⁺ (where bpy = 2,2'-bipyridine), are well-known for their rich photophysical and electrochemical properties, making them excellent platforms for the development of chemical sensors. mdpi.comresearchgate.net The general strategy involves functionalizing one of the ligands with a receptor unit that can selectively bind to a target analyte. mdpi.compreprints.org This binding event alters the electronic environment of the ruthenium center, causing a detectable change in its luminescence or redox potential. preprints.orgubc.ca

A ligand like this compound could be incorporated into such a sensor in several ways. The diamine or benzoate group could be modified to attach a polypyridyl moiety, creating a new functionalized ligand for ruthenium coordination. Alternatively, the diaminophenoxy benzoate itself could act as an ancillary ligand in a mixed-ligand complex.

For instance, research on ruthenium sensors has utilized hemilabile phosphine-ether ligands, where a labile ether group can be displaced by an analyte, causing a distinct color change in the complex's emission. ubc.ca The ether oxygen in a diaminophenoxy benzoate ligand could potentially play a similar role. In other designs, arene ruthenium complexes have been prepared with bowl-shaped cavities lined with oxygen atoms that can selectively bind small ions. mdpi.com The phenoxy-benzoate portion of the ligand could be envisioned as part of such a host-guest system. The synthesis of these functionalized complexes typically involves multi-step organic synthesis to prepare the ligand, followed by reaction with a suitable ruthenium precursor like [Ru(bpy)₂Cl₂].

Catalytic Applications of Metal-Diaminophenoxy Benzoate Complexes

The combination of a metal center with a carefully designed organic ligand can lead to powerful catalysts. nih.govresearchgate.net While specific catalytic applications for complexes of this compound are not yet established, the inherent properties of the ligand suggest significant potential, particularly due to its redox-active o-aminophenol/o-phenylenediamine (B120857) character. rsc.org

Redox-active ligands can act as electron reservoirs, accepting or donating electrons during a catalytic cycle. rsc.org This allows the metal center to maintain its formal oxidation state while the ligand facilitates the necessary redox transformations. This mode of reactivity, known as ligand-based reactivity, enables catalysis with metals that might otherwise be inactive and opens up novel reaction pathways. rsc.org

For example, cobalt complexes with aminophenol-based ligands have been shown to catalyze C-C bond formation, where the ligand is oxidized and later reduced to regenerate the active catalyst. Similarly, palladium complexes with redox-active NNO pincer ligands can catalyze the C-H amination of organic azides through a process of single-electron transfer (SET) from the ligand to the substrate. Ruthenium complexes have also been shown to be catalytically competent for various transformations, including the evolution of dioxygen from water, where quinone-type ligands facilitate the multi-electron redox chemistry. rsc.org

Exploration in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high selectivity and activity under mild reaction conditions. Metal complexes derived from diaminophenoxy benzoate ligands are potential candidates for various homogeneous catalytic transformations due to the versatile nature of the o-phenylenediamine backbone.

While direct catalytic applications of complexes from "this compound" are not extensively documented in dedicated studies, the behavior of structurally similar ruthenium and cobalt complexes provides significant insight into their potential. Ruthenium(II) complexes bearing Schiff base ligands, for instance, are known to be effective catalyst precursors for reactions like the isomerization of olefins. capes.gov.br For example, ruthenium complexes with phosphine (B1218219) co-ligands can catalyze the isomerization of 1-hexene. capes.gov.br

Furthermore, ruthenium complexes have been widely applied in C-C and C-N bond-forming reactions using alcohols, a process known as hydrogen borrowing methodology. nih.gov The electronic properties of the ligands play a crucial role in the catalytic efficiency. nih.gov It is plausible that a ruthenium complex of a Schiff base derived from this compound could exhibit significant activity in such transformations, including the N-alkylation of amines and the α-alkylation of ketones. nih.gov

Cobalt complexes with bis(imino)pyridine ligands have shown remarkable activity in ethylene (B1197577) polymerization, producing highly linear polyethylene. nih.gov The steric and electronic environment around the cobalt center, dictated by the ligand structure, significantly influences the catalyst's activity, thermal stability, and the properties of the resulting polymer. nih.gov A hypothetical cobalt complex with a ligand derived from diaminophenoxy benzoate could be explored for similar olefin polymerization reactions.

Table 1: Representative Homogeneous Catalytic Applications of Analogous Diamine/Schiff Base Metal Complexes

| Catalyst Type | Ligand Type | Reaction | Key Findings |

| Ruthenium(II) | Schiff Base | 1-Hexene Isomerization | Complex serves as an effective catalyst precursor. capes.gov.br |

| Ruthenium(II) | α-Diimine Hydrazone | N-Alkylation of Amines | Ligand's electronic effects are crucial for catalytic efficiency. nih.gov |

| Cobalt(II) | 2,6-Bis(imino)pyridyl | Ethylene Polymerization | High catalytic activity and thermal stability observed. nih.gov |

| Chiral-at-Metal | Various | Asymmetric Synthesis | Metal center itself is the source of chirality, enabling stereoselective transformations. rsc.orgresearchgate.net |

Development of Heterogeneous Catalytic Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation and recyclability. A common strategy to create such catalysts is the "heterogenization" of a homogeneous catalyst by immobilizing it onto a solid support. nih.gov

Metal complexes with diaminophenoxy benzoate ligands can be anchored to various supports like silica (B1680970), alumina, or polymers. This immobilization can be achieved by functionalizing the ligand with a group that can covalently bond to the support surface. The ester group in this compound, for example, could be hydrolyzed to a carboxylic acid, which can then be used to anchor the molecule to a support material.

Cobalt-based materials are frequently used as heterogeneous catalysts. For instance, cobalt-ion exchanged zeolites and cobalt oxides have demonstrated high efficacy in activating peroxymonosulfate (B1194676) for the degradation of organic pollutants in water. researchgate.net The stability of these catalysts and the prevention of metal leaching are critical concerns. researchgate.netresearchgate.net Similarly, cobalt bis(benzenedithiolate) complexes immobilized on electrode surfaces have shown exceptional activity as electrocatalysts for hydrogen production from acidic water, though catalyst desorption can be a deactivation pathway. nih.gov

A heterogeneous catalyst developed from an immobilized cobalt complex of a diaminophenoxy benzoate ligand could potentially be applied in oxidation reactions or electrocatalysis. The performance would depend on the stability of the immobilized complex and the accessibility of the active metal sites.

Table 2: Examples of Heterogeneous Catalytic Systems with Analogous Immobilized Complexes

| Catalyst System | Support Material | Application | Key Features |

| Cobalt-Zeolite | ZSM-5 Zeolite | Phenol (B47542) Oxidation | Heterogeneous activation of peroxymonosulfate. researchgate.net |

| Immobilized Cobalt Complex | Electrode (Graphite) | H₂ Production (Electrocatalysis) | High initial rate constants; deactivation via desorption. nih.gov |

| Iron/Cobalt Nanoparticles | Polymers (Chitosan, PVP) | Aromatic Hydrocarbon Oxidation | Magnetically controlled catalysts for liquid-phase oxidation. mdpi.com |

Spectroscopic and Structural Characterization of Metal Complexes

The properties and function of a metal complex are intrinsically linked to its electronic structure and three-dimensional geometry. Spectroscopic techniques and X-ray crystallography are indispensable tools for elucidating these characteristics.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. For a complex derived from a diaminophenoxy benzoate ligand, the key IR bands to monitor would be the N-H stretching vibrations of the amine groups and the C=O stretching of the ester. Upon coordination to a metal, the N-H stretching frequencies typically shift. If the diamine is converted to a Schiff base, the formation of the imine (C=N) bond would be confirmed by a new, strong absorption band, typically in the 1600-1650 cm⁻¹ region. The frequency of this C=N band often shifts upon complexation, indicating coordination through the imine nitrogen. lew.ro New bands at lower frequencies (typically < 600 cm⁻¹) can be assigned to the metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes in solution. For a complex of this compound, the chemical shifts of the aromatic protons and the N-H protons would be sensitive to coordination. In manganese alkane complexes, for example, the ¹H NMR spectra show characteristic high-field resonances for the protons directly interacting with the metal center. nih.gov For paramagnetic complexes, such as those of high-spin manganese(II) or cobalt(II), the NMR signals are often broadened, but can still provide valuable structural information. asianpubs.org

Electronic (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes reveal information about d-d electronic transitions and charge-transfer bands. For instance, square-planar copper(II) Schiff base complexes often exhibit a d-d transition band around 650 nm. lew.ro The position and intensity of these bands are dependent on the geometry of the complex and the nature of the ligands.

Table 3: Representative Spectroscopic and Structural Data for Analogous Metal Complexes

| Complex/Ligand Type | Technique | Key Observation | Interpretation |

| Copper(II) Schiff Base | IR Spectroscopy | C=N band shift upon complexation. | Coordination via imine nitrogen. lew.ro |

| Copper(II) Schiff Base | UV-Vis | Absorption band at ~650 nm. | d-d transition in a square-planar geometry. lew.ro |

| Manganese(II) Hydrazone | ¹H NMR | Multiplets for aromatic protons (δ 6.4–7.4 ppm). | Characterization of ligand framework. asianpubs.org |

| Manganese(II) Hydrazone | Mass Spectrometry | Observation of molecular ion peaks. | Confirmation of ligand and complex composition. asianpubs.org |

| Copper(II) Salen-type | X-ray Diffraction | Monomeric or dimeric structures. | Structure depends on the flexibility of the ligand backbone. researchgate.net |

| Manganese(III) Saloxime | X-ray Diffraction | Mn-N-O-Mn torsion angles determined. | Allows for magneto-structural correlations. mdpi.com |

Polymer Science Applications of Diaminophenoxy Benzoate Monomers

Polycondensation Reactions for Advanced Polymers

Polycondensation is a fundamental process in polymer chemistry where monomers join together with the elimination of a small molecule, such as water or methanol (B129727). Diamine monomers, such as Methyl 4-(3,4-diaminophenoxy)benzoate, are key reactants in these processes for creating high-performance polymers renowned for their thermal stability and mechanical strength.

Synthesis of Polyimides from Diamine Monomers and Dianhydrides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal and oxidative stability, chemical resistance, and excellent mechanical properties. sci-hub.se The synthesis of polyimides from diamine monomers like this compound typically proceeds via a two-step polycondensation reaction with aromatic tetracarboxylic dianhydrides. pku.edu.cn

The initial step involves the reaction of the diamine and dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), at room temperature. This step forms a high-molecular-weight poly(amic acid) (PAA) precursor. The second step is imidization, where the PAA is converted to the final polyimide. This can be achieved either by thermal treatment at high temperatures (typically >200°C) or by chemical dehydration at lower temperatures using a mixture of a dehydrating agent like acetic anhydride (B1165640) and a catalyst like pyridine. nih.gov The resulting polyimides, derived from monomers containing flexible ether linkages, often exhibit improved solubility and processability compared to fully rigid aromatic polyimides. researchgate.net

Table 1: General Conditions for Two-Step Polyimide Synthesis

| Step | Parameter | Description | Typical Values/Reagents |

|---|---|---|---|

| 1. Poly(amic acid) Synthesis | Monomers | Diamine (e.g., this compound), Dianhydride (e.g., PMDA, 6FDA) | Equimolar amounts |

| Solvent | Polar aprotic solvent | NMP, DMAc | |

| Temperature | Low to ambient temperature to control reactivity | 0°C to 25°C | |

| Duration | Several hours to ensure high molecular weight | 3 to 24 hours | |

| 2. Imidization (Conversion to Polyimide) | Thermal Method | High-temperature heating of the PAA solution or film | 200°C - 350°C |

| Chemical Method | Dehydrating agent and catalyst added to the PAA solution | Acetic Anhydride, Pyridine | |

| Product Isolation | Precipitation in a non-solvent | Ethanol (B145695), Methanol, Water |

This table represents a generalized procedure. PMDA: Pyromellitic dianhydride; 6FDA: 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; NMP: N-methyl-2-pyrrolidone; DMAc: N,N-dimethylacetamide.

Formation of Polyamides and Polyesters utilizing Diaminophenoxy Benzoates

The diamine functionality of this compound also allows for its use in the synthesis of aromatic polyamides (aramids) and polyamide-imides (PAIs). nih.gov These materials are known for their high strength and thermal resistance. The synthesis is typically achieved through the polycondensation of the diamine with a dicarboxylic acid chloride (for polyamides) or a tricarboxylic acid chloride (for PAIs) in a polar aprotic solvent. nih.gov The incorporation of flexible ether linkages from the diaminophenoxy structure can enhance the solubility and processability of the resulting polymers. acs.org

Development of Conductive Polymers

Conductive polymers are organic polymers that possess intrinsic electrical conductivity. The aromatic diamine structure within this compound makes it a candidate for producing such materials through oxidative polymerization.

Electrochemical and Chemical Oxidative Polymerization of Diamine Monomers

Aromatic amines can be polymerized through either chemical or electrochemical oxidation to form conductive polymers. In electrochemical polymerization, the monomer is oxidized at the surface of an electrode by applying a potential, leading to the deposition of a conductive polymer film. pdx.eduresearchgate.net This method allows for precise control over the thickness and morphology of the resulting polymer film. pdx.edu Studies on similar molecules like ortho-diaminobenzene and 3,4-diaminophenol (B1333219) show they readily electropolymerize in aqueous solutions to form continuous, adherent films. pku.edu.cn

Chemical oxidative polymerization involves using a chemical oxidizing agent, such as ammonium (B1175870) persulfate, in solution with the monomer. tandfonline.com The reaction mechanism involves the generation of radical cations from the monomer, which then couple to form polymer chains. researchgate.net The resulting polymer can be isolated as a powder and subsequently processed. acs.org The conductivity of these polymers arises from the conjugated π-electron system formed along the polymer backbone.

Research on Polyphenylenediamines and their Derivatives

Poly(p-phenylenediamine) (P(pPD)) is a conductive polymer that has garnered significant interest due to its high thermal stability and unique redox properties. tandfonline.comtandfonline.com However, the parent P(pPD) homopolymer is often difficult to process due to its poor solubility in common organic solvents. tandfonline.com

A key area of research focuses on improving the solubility and processability of P(pPD) by synthesizing derivatives with substituent groups on the phenyl ring. tandfonline.com this compound can be considered a precursor to such a derivative. The bulky phenoxybenzoate group attached to the polymer backbone would disrupt the close chain packing that leads to insolubility, thereby enhancing its processability without completely sacrificing the desirable electrical properties. tandfonline.com These soluble derivatives of P(pPD) show promise in applications such as sensors, anti-corrosion coatings, and electrode materials. rsc.orgnih.gov

Design and Synthesis of Hyperbranched and Dendritic Polymer Architectures

Beyond linear chains, this compound is an ideal candidate for creating complex, highly branched polymer architectures like dendritic and hyperbranched polymers. These materials are characterized by their tree-like structure, a high density of terminal functional groups, low viscosity, and high solubility compared to their linear analogues. rsc.org

Hyperbranched polymers are typically synthesized in a one-pot reaction from ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other and x is greater than 1. kpi.uaresearchgate.net If the methyl ester group of this compound is hydrolyzed to a carboxylic acid, it becomes a classic AB2 monomer, with one carboxylic acid group ('A') and two amine groups ('B'). The self-polycondensation of this AB2 monomer leads to the formation of a hyperbranched polyamide. researchgate.netrsc.org Research on a structurally similar monomer, 3,5-bis-(4-aminophenoxy)benzoic acid, has demonstrated the successful synthesis of amine-terminated hyperbranched polyamides. researchgate.net These polymers possess a large number of amine functional groups at their periphery, making them useful as crosslinking agents or as scaffolds for further chemical modification. researchgate.net

Role as Cross-linking Agents in Polymer Systems

This compound, by virtue of its two primary amine functional groups, is a suitable candidate for acting as a curing agent or cross-linker for various polymer systems, most notably epoxy resins. Cross-linking is the process of forming covalent bonds to link one polymer chain to another, resulting in a three-dimensional polymer network. This network structure imparts enhanced mechanical strength, thermal stability, and chemical resistance to the material.

Aromatic diamines are widely employed as curing agents for epoxy resins in high-performance applications. mdpi.comacs.org The cross-linking mechanism involves the nucleophilic addition of the amine groups to the epoxide (oxirane) rings of the epoxy resin. nyu.edu Each primary amine group has two active hydrogen atoms, allowing a single diamine molecule like this compound to potentially react with up to four epoxy groups. The reaction proceeds in two stages: the initial reaction of a primary amine with an epoxy group forms a secondary amine, which can then react with another epoxy group. acs.org This step-growth polymerization process builds a densely cross-linked network.

The curing process and final properties of the resulting thermoset are influenced by the structure of the diamine. The reactivity of an aromatic diamine is generally lower than that of an aliphatic diamine due to the electron-withdrawing nature of the aromatic ring, which reduces the nucleophilicity of the amine groups. acs.org This often necessitates higher curing temperatures. nih.gov The presence of substituents on the aromatic rings can further modify reactivity; electron-donating groups increase reactivity, while electron-withdrawing groups decrease it. mdpi.com In the case of this compound, the flexible ether linkage can enhance processability before curing, while the aromatic structure contributes to the high-temperature performance and stiffness of the final cross-linked material.

The use of aromatic diamines as cross-linkers typically results in materials with high glass transition temperatures (Tg) and excellent thermal stability. mdpi.comscilit.com The rigid aromatic structures become integral parts of the polymer network, restricting segmental motion and enhancing the material's performance at elevated temperatures.

| Cross-linking System Component | Functional Group | Role in Cross-linking |

| This compound | Primary Amine (-NH2) | Curing/Cross-linking Agent |

| Epoxy Resin | Epoxide (Oxirane) Ring | Polymer Backbone |

| Cured Network | Hydroxyl (-OH) & Secondary/Tertiary Amine | Byproduct of reaction, contributes to network properties |

Investigation of Structure-Property Relationships in Diaminophenoxy Benzoate-based Polymers

The molecular structure of a monomer is fundamental to determining the macroscopic properties of the resulting polymer. For polymers synthesized using this compound, its specific structural features—namely the flexible phenoxy ether linkage, the ortho-disposed amine groups, and the methyl benzoate (B1203000) substituent—play a crucial role in defining the polymer's thermal, mechanical, and optical characteristics. These relationships are most extensively studied in the context of aromatic polyimides, a class of high-performance polymers. vt.edu

Thermal Properties: The thermal stability of polyimides is a key performance metric. The glass transition temperature (Tg) indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The introduction of flexible ether linkages (as in the diaminophenoxy structure) into the rigid polyimide backbone typically increases chain mobility, which can lead to a lower Tg compared to polyimides made with more rigid diamines like p-phenylenediamine. vt.eduresearchgate.net However, this effect can be counteracted by other rigid components in the polymer chain, such as the dianhydride used. researchgate.net The decomposition temperature (Td), which indicates the onset of thermal degradation, is generally high for aromatic polyimides, often exceeding 500°C. rsc.org The ether linkage in the diamine has a less pronounced effect on Td compared to its effect on Tg. researchgate.net

Mechanical Properties: The mechanical properties of polymers, including tensile strength, elastic modulus, and elongation at break, are directly linked to chain packing, intermolecular forces, and chain rigidity. researchgate.net The flexible ether group in this compound can enhance the elongation at break, imparting a degree of ductility to the final polymer film. researchgate.net Conversely, a more rigid polymer backbone, achieved by using rigid co-monomers, generally leads to a higher tensile modulus and strength but lower elongation. mdpi.com Studies on polyimides derived from various diamines show that structural modifications in the diamine component significantly influence the final mechanical performance. For instance, the use of diamines with bulky side groups or flexible linkages can disrupt chain packing, affecting strength and stiffness. rsc.orgnih.gov

Solubility and Processability: A significant challenge with many high-performance aromatic polymers is their poor solubility in common organic solvents, which complicates processing. The incorporation of flexible linkages, such as the ether group in this compound, is a well-established strategy to improve solubility. vt.eduresearchgate.net This flexibility disrupts the regular, tight packing of polymer chains, allowing solvent molecules to penetrate and dissolve the polymer. This enhanced solubility is crucial for creating polymer solutions that can be cast into thin films or spun into fibers. nasa.gov

The following table summarizes the expected influence of the structural features of a diaminophenoxy benzoate-based diamine on the properties of a resulting polyimide, based on established structure-property relationships.

| Structural Feature of Diamine | Impact on Polymer Property | Research Finding/Rationale |

| Flexible Ether Linkage (-O-) | Increases: Solubility, Processability, Elongation at Break. Decreases: Glass Transition Temperature (Tg). | The ether bond introduces kinks and flexibility into the polymer backbone, disrupting chain packing and lowering the energy barrier for segmental motion. vt.eduresearchgate.net |

| Aromatic Rings | Increases: Thermal Stability (Tg, Td), Mechanical Strength, Modulus. | Rigid aromatic structures restrict chain mobility and provide high bond dissociation energies, contributing to thermal and mechanical robustness. vt.edumdpi.com |

| Methyl Ester Group (-COOCH3) | May Increase: Polarity, Dielectric Constant. May Decrease: Chain Packing Efficiency. | The polar ester group can increase intermolecular forces but its bulkiness may hinder efficient packing, affecting a balance of properties. |

| ortho-Amine Substitution | May Increase: Solubility. May Decrease: Chain Packing Efficiency. | The non-linear, asymmetric structure resulting from ortho-linkages hinders tight chain packing, which can improve solubility but potentially lower thermal and mechanical properties compared to the para-isomer. rsc.org |

This systematic understanding of how a monomer's structure dictates final polymer properties is essential for the rational design of new materials tailored for specific high-performance applications.

Applications in Advanced Materials

Functional Polymers for Specific Applications

The functional groups within the Methyl 4-(3,4-diaminophenoxy)benzoate monomer enable the synthesis of polymers designed for specific, high-value applications. The presence of both amine and benzoate (B1203000) moieties allows for a wide range of chemical modifications and interactions.

The ortho-diamino-substituted benzene (B151609) ring in this compound is a key structural feature for developing chemosensors. This arrangement can be used to form heterocyclic structures that exhibit fluorescence or color changes upon binding with specific ions or molecules. Polymers derived from this monomer can form a matrix that pre-organizes these binding sites, enhancing sensitivity and selectivity. While direct research on this compound for chemosensors is specific, related benzoate compounds are recognized for their use as ligands in sensing applications, often involving analyses through x-ray diffraction and fluorescent methods. biosynth.com The development of polymers from this diamine for sensing purposes represents a promising area of research.

The remediation of environments contaminated with heavy metals is a significant challenge. nih.gov One effective approach involves the use of chelating agents that can selectively bind to toxic metal ions. nih.gov The diamino groups on the this compound molecule provide effective coordination sites for heavy metal ions. When this monomer is polymerized, these chelating sites become part of a stable, insoluble polymer backbone, creating an effective adsorbent material. Such materials can be used to remove hazardous metals from wastewater through processes like biosorption. nih.gov The use of microbial biosorbents is considered an eco-friendly and cost-effective alternative for remediating environments contaminated with heavy metals. nih.gov

Table 1: Potential Heavy Metal Adsorption via Amine-Functionalized Polymers

| Metal Ion | Potential Binding Interaction | Relevant Remediation Technique |

| Lead (Pb²⁺) | Chelation with diamino groups | Microbial Biosorption nih.gov |

| Cadmium (Cd²⁺) | Coordination with amine sites | Bioremediation nih.gov |

| Chromium (Cr⁶⁺) | Reduction and binding | Microbial Sequestration nih.gov |

| Mercury (Hg²⁺) | Complexation and sequestration | Volatilization by resistant bacteria nih.gov |

Polymers derived from this compound have potential applications in flame retardant materials. This is due to the presence of nitrogen in the diamino groups and the aromatic benzoate structure. Nitrogen-containing compounds can act as flame retardants by releasing inert gases like ammonia (B1221849) upon thermal decomposition, which dilutes the flammable gases and inhibits combustion. epitoanyag.org.hu Furthermore, compositions that include a source of benzoate ions have been identified as effective flame retardants. google.com The incorporation of this monomer into a polymer backbone can therefore enhance the fire resistance of the final material, a critical property for applications in aerospace and electronics. core.ac.uk

Electronic and Optical Materials

The aromatic and electron-rich nature of this compound makes it a suitable candidate for synthesizing polymers for electronic and optical devices. These polymers often require high thermal stability and specific electronic properties, which can be engineered through careful monomer design.

This compound is a precursor for high-performance polyimides, which are widely used in the electronics industry as substrates, insulators, and packaging materials. mdpi.commdpi.com These polyimides are synthesized via a two-stage process where a poly(amic acid) intermediate is thermally converted into the final, robust polyimide film. researchgate.net The resulting materials exhibit excellent thermal stability, with decomposition temperatures often exceeding 493°C, and high glass transition temperatures. rsc.org The rigid structure imparted by the aromatic rings contributes to these desirable properties. Research into aromatic polyamides has also shown that introducing specific structures can lead to materials with strong fluorescence, making them suitable for light-emitting applications. scirp.org

Table 2: Typical Properties of High-Performance Polyimides Derived from Aromatic Diamines

| Property | Typical Value/Characteristic | Source |

| Glass Transition Temp. (Tg) | > 336 °C | rsc.org |

| Decomposition Temp. (Td) | > 493 °C | rsc.org |

| Film-forming ability | Forms flexible and tough films | researchgate.net |

| Solubility | Soluble in polar organic solvents (structure dependent) | researchgate.net |

| Optical Properties | Potential for strong blue fluorescence (polyamides) | scirp.org |

Electrochromic materials can change their color in response to an applied electrical potential, making them ideal for applications like smart windows, displays, and electronic paper. nih.govresearchgate.net Research has shown that combining different electrochromic moieties, such as pyridinium (B92312) salts and benzoates, can result in materials with dual-colored behavior and good stability. researchgate.net The benzoate group in this compound makes it a valuable component for synthesizing electrochromic polymers. When polymerized, typically with other electroactive monomers like thiophene (B33073) or carbazole (B46965) derivatives, it can contribute to the stability and performance of the resulting electrochromic device. mdpi.com The diamino functionality allows for its easy incorporation into a conjugated polymer backbone, which is essential for charge transport and the electrochromic effect. mdpi.com

Composite Materials and Surface Coatings

Anticorrosion Coatings

Polyimide coatings are increasingly utilized for the corrosion protection of various substrates due to their excellent thermal stability, chemical resistance, and barrier properties. scielo.org.mxresearchgate.net The formation of a dense, cross-linked polyimide film on a substrate can effectively prevent the ingress of corrosive agents such as moisture, oxygen, and salts. scielo.org.mx Research on polyimide-clay nanocomposite coatings has demonstrated that the incorporation of organoclay can further enhance the anticorrosive properties of the polyimide matrix. researchgate.net

While direct studies on anticorrosion coatings formulated specifically with this compound are not detailed in the provided search results, the general principles of polyimide coatings suggest its potential in this application. The presence of the phenoxy group in the diamine can contribute to improved adhesion to metal substrates, a critical factor for long-term corrosion protection. nasa.gov Furthermore, the inherent thermal and chemical resistance of polyimides derived from aromatic diamines provides a robust barrier against corrosive environments. researchgate.net The development of essentially colorless polyimide films from phenoxy-linked diamines also opens up possibilities for transparent protective coatings. nasa.gov

Adhesives and Resins for Engineered Systems

The strong adhesive properties and high-temperature performance of polyimides and epoxy resins make them indispensable in engineered systems, particularly in the aerospace and electronics industries. ias.ac.inredalyc.org

Polyimides derived from aromatic diamines have been developed as high-temperature structural adhesives. For instance, a melt-processable semicrystalline polyimide based on 1,3-bis(4-aminophenoxy)benzene (B160649) demonstrated high lap-shear strengths on titanium alloy coupons, indicating its suitability for demanding bonding applications. nih.gov The flexibility of the polymer chain, which can be influenced by the structure of the diamine, plays a crucial role in achieving good adhesion. kpi.ua Polyimides with more flexible backbones tend to exhibit better adhesion due to increased molecular entanglement at the interface. kpi.ua The ether linkage in this compound would contribute to the flexibility of the resulting polyimide, potentially enhancing its adhesive properties.

In epoxy resin systems, the choice of curing agent is critical in determining the final properties of the adhesive or resin. scholaris.camdpi.com Aromatic amines, as a class, are known to impart high thermal stability and chemical resistance to cured epoxy resins. researchgate.net The reactivity of the amine groups influences the curing kinetics and the degree of cross-linking, which in turn affect the mechanical properties and service temperature of the cured product. researchgate.netmdpi.com The structure of this compound suggests that it would act as a reactive curing agent, leading to a highly cross-linked network with good thermal and mechanical performance, suitable for use in high-performance adhesives and composite resins.

| Polymer System | Monomers | Key Properties | Potential Applications |

| Polyimide | 1,3-bis(4-aminophenoxy)benzene and 3,3',4,4'-biphenyltetracarboxylic dianhydride | High lap-shear strength (>6000 psi), Tg ~210°C, Tm ~395°C. nih.gov | High-temperature structural adhesive. nih.gov |

| Epoxy Resin | N,N,N′,N′-tetraepoxypropyl-4,4′-diaminodiphenylmethane and 4,4-diaminodiphenyl methane | High mechanical properties, suitable for buoyancy materials. mdpi.com | Syntactic foams for deep-sea detectors. mdpi.com |

| Polyimide | 4,4′-oxydiphthalic anhydride (B1165640) and 3,3-bis[4-(4-aminophenoxy)phenyl] phthalide | High bonding strength, good processing performance. redalyc.org | High-temperature resistant adhesives. redalyc.org |

Integration into Nanomaterials and Nanocomposites

The incorporation of this compound into nanomaterials and nanocomposites offers a pathway to creating materials with tailored properties that surpass those of the individual components. The focus has been primarily on the development of polyimide-based nanocomposites.

Polymer-clay nanocomposites, where nanoscale clay particles are dispersed within a polymer matrix, have garnered significant attention due to their potential for remarkable improvements in mechanical properties, thermal stability, and barrier performance at very low filler loadings. mdpi.comias.ac.in In the context of polyimides, organoclays (clays modified with organic surfactants) are often used to improve their compatibility and dispersion within the polyimide matrix. scielo.org.mxresearchgate.netscielo.org.mxjmcs.org.mx

The synthesis of polyimide/clay nanocomposites can be achieved through methods like in-situ polymerization, where the polymerization of the poly(amic acid) precursor occurs in the presence of the dispersed clay. scielo.org.mxias.ac.injmcs.org.mx The interaction between the polymer matrix and the clay is crucial for achieving good dispersion and, consequently, enhanced properties. The presence of functional groups in the diamine monomer, such as the hydroxyl groups in some diamines, can improve the affinity and interaction with hydrophilic clays. mdpi.com While this compound does not have a hydroxyl group, the polarity of the ester and ether groups could still influence its interaction with modified clays.

| Nanocomposite System | Components | Synthesis Method | Key Findings |

| Polyimide/Clay Nanocomposite | Polyimide from BTDA and an oxadiazole-containing diamine, Cloisite 20A | Solution dispersion and thermal imidization. ias.ac.in | Optimum properties at 3 wt% organoclay; intercalated and exfoliated structures observed. ias.ac.in |

| Transparent Polyimide/Clay Hybrid Films | Polyimide from 6FDA and sulfone-containing diamines, Cloisite 30B | Solution intercalation and thermal imidization. mdpi.com | Good dispersion of nanoscale clay; hydroxyl groups in the diamine enhanced affinity with the clay. mdpi.com |

| Polyimide/Organoclay Nanocomposite | Polyimide from BPDA and 1,2-bis(4-aminophenoxy)ethane, organo-modified clay | In-situ polymerization. researchgate.net | Characterized by FT-IR, XRD, SEM, and TGA. researchgate.net |

Theoretical and Computational Investigations of Methyl 4 3,4 Diaminophenoxy Benzoate Systems

Electronic Structure and Molecular Orbital Theory Studies

Molecular Orbital (MO) theory is a fundamental method to describe the electronic structure of molecules. researchgate.netresearchgate.netnih.gov It explains how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. researchgate.netresearchgate.net These orbitals are classified as bonding or antibonding, and their energy levels and electron occupancy determine the molecule's stability, reactivity, and spectroscopic properties. nih.gov

For Methyl 4-(3,4-diaminophenoxy)benzoate, MO theory calculations would reveal the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter, indicating the molecule's electronic excitability and its potential as a semiconductor or an optical material. While general principles of MO theory are well-established, specific studies detailing the HOMO-LUMO gap and electronic transitions for this compound are not available.

Reaction Mechanism Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. google.commdpi.com It is particularly useful for studying reaction mechanisms by calculating the energies of reactants, transition states, and products. google.commdpi.com

In the context of this compound, which serves as a diamine monomer in polyimide synthesis, DFT could be employed to study the mechanism of the polycondensation reaction. This would involve modeling the reaction pathway of the diamine with a dianhydride, identifying the transition states for the formation of the amic acid and its subsequent imidization. Such studies would provide insights into the reaction kinetics and help optimize the polymerization process. However, specific DFT studies on the reaction mechanisms involving this particular monomer are not found in the surveyed literature.

Molecular Dynamics Simulations for Polymer Conformation and Properties

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and materials. chemicalbook.com By solving Newton's equations of motion for a system of atoms, MD simulations can predict the conformational dynamics and macroscopic properties of polymers. chemicalbook.comchemicalbook.com

For polyimides derived from this compound, MD simulations could be used to investigate the polymer chain conformation, packing, and the resulting physical properties such as glass transition temperature (Tg), mechanical strength, and gas permeability. These simulations would be crucial for designing polymers with desired characteristics for specific applications, such as gas separation membranes or high-temperature adhesives. While MD simulations are a standard technique for polymer science, specific simulation data for polymers synthesized from this monomer is not available.

Conformational Analysis and Investigation of Intermolecular Interactions

The three-dimensional conformation of a molecule and the non-covalent interactions between molecules are critical in determining the properties of materials. Conformational analysis involves identifying the stable geometries of a molecule, while the study of intermolecular interactions helps in understanding the packing in the solid state and the behavior in solution.

For this compound, computational methods can be used to determine the preferred dihedral angles between the phenyl rings and the orientation of the amino and ester groups. Understanding these conformational preferences is essential for predicting the structure of the resulting polymers. Furthermore, the analysis of intermolecular hydrogen bonding and van der Waals interactions would explain the crystal packing of the monomer and the cohesive properties of the corresponding polymers. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific property.

While typically used in drug discovery, QSAR methodologies can be adapted to materials science to predict the properties of polymers based on the structure of their monomers. For a series of diamine monomers related to this compound, QSAR models could be developed to predict properties like the glass transition temperature, thermal stability, or dielectric constant of the resulting polyimides. This would enable the virtual screening and rational design of new monomers for high-performance polymers. Currently, no specific QSAR models for this class of compounds are reported in the literature.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds.

For this compound, theoretical calculations of its 1H and 13C NMR spectra would aid in the assignment of experimental peaks. Similarly, the prediction of its IR spectrum would help in identifying the characteristic vibrational modes of its functional groups. While experimental characterization data for this compound likely exists, detailed computational studies predicting and interpreting its spectroscopic properties are not readily accessible.

Potential Biological and Pharmaceutical Research Scaffolds

Design and Synthesis of Bioactive Derivatives and Analogues

The synthesis of bioactive derivatives and analogues from a core scaffold like Methyl 4-(3,4-diaminophenoxy)benzoate involves established chemical reactions to modify its functional groups. The aromatic diamine functionality is particularly reactive and can be used to construct various heterocyclic systems or to form amide or sulfonamide linkages.

General synthetic strategies often begin with commercially available starting materials that are progressively built upon. For instance, a common synthetic route to create complex derivatives involves the reaction of a primary amine with an acid chloride to form an amide bond. nih.gov A typical procedure might involve dissolving the amine in a suitable dry solvent, such as toluene, adding a base like triethylamine, and then introducing the arylcarbonyl chloride. nih.gov The reaction mixture is stirred for a set period, after which the solvent is evaporated, and the resulting product is purified. nih.gov

Another key reaction is the nucleophilic aromatic substitution (SNAr), where a phenoxide displaces a leaving group (like a fluorine or chlorine atom) from an activated aromatic ring. nih.gov For example, the synthesis of diphenyl ether derivatives can be achieved by reacting a fluoronitrobenzene with a hydroquinone (B1673460) in the presence of a base. nih.gov The resulting nitro compound can then be reduced to a primary amine, which serves as a handle for further derivatization. nih.gov

The synthesis of more complex heterocyclic analogues, such as quinolin-4-ones, has also been described. nih.gov These multi-step syntheses can involve the initial preparation of carboxamides, followed by cyclization reactions to form the final quinolone ring system. nih.gov Similarly, gefitinib (B1684475) synthesis demonstrates a multi-step process starting from methyl 3-hydroxy-4-methoxybenzoate involving alkylation, nitration, reduction, cyclization, and amination reactions. nih.gov

These established synthetic methodologies highlight the versatility of benzoate (B1203000) and phenoxyamine-containing scaffolds in generating a wide array of derivatives for biological screening.

Molecular Scaffolds for Enzyme Inhibition Studies (e.g., D-Amino Acid Oxidase (DAAO) Inhibitors)

The structural framework of this compound is relevant for designing enzyme inhibitors, including those targeting D-Amino Acid Oxidase (DAAO). DAAO is an enzyme that metabolizes D-amino acids, and its inhibition is a therapeutic strategy for conditions where enhancing N-methyl-D-aspartate receptor (NMDAR) function is beneficial, such as in the early phase of Alzheimer's disease. nih.govnih.gov